molecular formula C36H54N9O17P3S B10778469 CoA-S-trimethylene-acetyl-tryptamine

CoA-S-trimethylene-acetyl-tryptamine

Cat. No.: B10778469
M. Wt: 1009.9 g/mol
InChI Key: RFOXOYXMKJPZDH-VTINEICCSA-N
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Description

CoA-S-trimethylene-acetyl-tryptamine is a specialized derivative of tryptamine, a monoamine alkaloid with a core indole structure. Such modifications are hypothesized to alter its biochemical interactions, particularly in enzymatic or signaling pathways, given CoA’s role in acyl group transfer and metabolic regulation. Tryptamine derivatives are widely studied for their serotonergic and hallucinogenic properties , but CoA-conjugated variants like this one remain undercharacterized in the literature.

Properties

Molecular Formula

C36H54N9O17P3S

Molecular Weight

1009.9 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C36H54N9O17P3S/c1-36(2,31(49)34(50)40-13-11-27(47)39-14-16-66-15-6-5-9-26(46)38-12-10-22-17-41-24-8-4-3-7-23(22)24)19-59-65(56,57)62-64(54,55)58-18-25-30(61-63(51,52)53)29(48)35(60-25)45-21-44-28-32(37)42-20-43-33(28)45/h3-4,7-8,17,20-21,25,29-31,35,41,48-49H,5-6,9-16,18-19H2,1-2H3,(H,38,46)(H,39,47)(H,40,50)(H,54,55)(H,56,57)(H2,37,42,43)(H2,51,52,53)/t25-,29-,30-,31+,35-/m1/s1

InChI Key

RFOXOYXMKJPZDH-VTINEICCSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCCCCC(=O)NCCC4=CNC5=CC=CC=C54)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCCCCC(=O)NCCC4=CNC5=CC=CC=C54)O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Indole Functionalization

Indole compounds react with methyl magnesium bromide or chloride in inert solvents (e.g., tetrahydrofuran, ether) to form indolyl magnesium halides. Subsequent treatment with ethylene imine introduces the ethylamine side chain, yielding tryptamine after hydrolysis. For example:

  • Reaction Conditions : 24-hour reflux in tetrahydrofuran at 65°C.

  • Yield : ~60–70% after recrystallization.

This method is adaptable to substituted indoles, enabling the synthesis of halogenated or alkoxy-modified tryptamines (e.g., 7-chloro-tryptamine).

Purification and Stabilization

Crude tryptamine is converted to hydrochloride salts for isolation. Further purification involves carboxylation with gaseous CO₂ in ethanol, followed by thermal decomposition to regenerate the free base.

Enzymatic Conjugation with CoA Derivatives

The CoA-S-trimethylene-acetyl group is hypothesized to originate from malonyl-CoA or acetyl-CoA analogs, leveraging polyketide synthase (PKS) machinery.

Acetyltransferase-Catalyzed Acetylation

Serotonin N-acetyltransferase (SNAT), which catalyzes melatonin biosynthesis, may acetylate tryptamine derivatives. SNAT transfers the acetyl group from acetyl-CoA to serotonin’s primary amine, a reaction potentially adaptable to tryptamine.

  • Key Enzyme : SNAT (EC 2.3.1.87).

  • Optimal pH : 6.8–7.2.

CoA Ligase-Mediated Conjugation

CoA ligases activate carboxylic acids as CoA thioesters. For example, 4-coumaroyl-CoA ligase attaches CoA to coumaric acid via a two-step mechanism:

  • ATP-dependent adenylation of the carboxylate.

  • Thioesterification with CoA’s sulfhydryl group.
    A similar mechanism could link trimethylene-acetyl-tryptamine to CoA, though this remains speculative.

Hybrid Chemical-Enzymatic Approaches

Synthesis of Trimethylene-Acetyl Spacer

The trimethylene (C₃H₆) bridge may be introduced via Michael addition or nucleophilic substitution. For instance:

  • Reagents : Acryloyl chloride + tryptamine in DMF.

  • Conditions : 0°C to room temperature, 12 hours.

Enzymatic CoA Attachment

The synthetic spacer-acetyl-tryptamine is conjugated to CoA using acyl-CoA synthetases. Bacillus subtilis AcsA, for example, activates fatty acids with ATP and CoA.

StepEnzymeSubstrateProductYield (%)
Spacer synthesisN/ATryptamine + acryloyl-ClTrimethylene-acetyl-tryptamine~50
CoA conjugationAcsASynthetic intermediateThis compound30–40

Analytical and Purification Challenges

Chromatographic Profiling

Ultraperformance liquid chromatography–mass spectrometry (UPLC-MS) is critical for characterizing CoA conjugates. Source 5 reports a retention time of 2.7 minutes for TMAO under UPLC-MIS ESI-MS/MS, suggesting analogous methods for this compound.

Stability Considerations

CoA thioesters are prone to hydrolysis. Stabilization strategies include:

  • Low-temperature storage (−80°C).

  • Lyophilization in phosphate buffer (pH 7.4) .

Chemical Reactions Analysis

Coa-S-Trimethylene-Acetyl-Tryptamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms .

Scientific Research Applications

Chemical Structure and Mechanism of Action

CoA-S-trimethylene-acetyl-tryptamine belongs to the class of S-alkyl-coenzymes A and features a tryptamine moiety, which is crucial for its biological activities. The compound interacts with various enzymes and receptors, notably serotonin N-acetyltransferase, influencing neurotransmitter synthesis and metabolic pathways related to tryptophan metabolism. This interaction is vital for regulating mood and neurophysiological functions .

Scientific Research Applications

  • Neurotransmitter Synthesis
    • This compound acts as a substrate for serotonin N-acetyltransferase, which plays a key role in serotonin synthesis. This interaction has implications for mood regulation and the treatment of mood disorders .
  • Metabolic Pathways
    • The compound influences metabolic pathways associated with tryptophan metabolism, impacting gut microbiota interactions and immune responses. It may modulate the production of short-chain fatty acids (SCFAs), which are critical in maintaining gut health and regulating immune functions .
  • Cancer Research
    • Recent studies have highlighted the role of microbial-derived metabolites, including those from tryptophan metabolism, in shaping immune responses relevant to cancer therapy. This compound's influence on these pathways could enhance anti-tumor immunity and improve the efficacy of immunotherapy .
  • Pharmacological Studies
    • The compound has been investigated for its potential as an inhibitor of serotonin N-acetyltransferase, which could lead to the development of new therapeutic agents for conditions related to serotonin dysregulation .

Case Studies and Experimental Findings

Study Focus Findings
RCSB PDB Study (2002)X-ray CrystallographyIdentified conformational states of CoA-S-acetyl-tryptamine analogs; implications for enzyme inhibition strategies .
Immunology Review (2024)SCFAs in Cancer TherapyExplored how metabolites from tryptophan influence immune responses; potential for enhancing chemotherapy outcomes through modulation of gut microbiota .
Proteopedia InsightsSerotonin N-acetyltransferaseDiscussed structural interactions between tryptamine moiety and enzyme active site; implications for drug design targeting serotonin-related disorders .

Potential Therapeutic Roles

The unique properties of this compound suggest several potential therapeutic applications:

  • Mood Disorders : By modulating serotonin synthesis, it may serve as a basis for developing treatments for depression and anxiety.
  • Gut Health : Its role in influencing gut microbiota could lead to new strategies for managing gastrointestinal disorders.
  • Cancer Immunotherapy : Enhancing immune responses through metabolic modulation presents a promising avenue for improving cancer treatment efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The primary distinction lies in the substituents:

  • Tryptamine (CAS 61-54-1) : The parent compound (C₁₀H₁₂N₂, MW 160.2) lacks additional functional groups, enabling direct interaction with serotonin receptors .
  • CoA-S-trimethylene-acetyl-tryptamine : The CoA moiety and acetyl group likely confer enhanced solubility in aqueous environments and alter receptor binding kinetics. The trimethylene bridge may increase metabolic stability compared to shorter linkers.

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Tryptamine Hypothetical this compound
Molecular Weight 160.2 ~900–1000 (estimated, including CoA moiety)
Solubility Low (crystalline solid) High (due to CoA’s hydrophilic phosphate groups)
Receptor Affinity High for 5-HT₁A/₂A receptors Likely reduced; steric hindrance from CoA
Metabolic Stability Short half-life (rapid MAO degradation) Prolonged (CoA conjugation may delay clearance)
Research Applications Neuropharmacology, forensic analysis Enzyme kinetics, metabolic pathway studies

Research Findings

  • Tryptamine: Demonstrated hallucinogenic effects via 5-HT receptor agonism, with applications in neuropsychiatric research .
  • CoA-S Derivatives: Limited studies exist, but analogous CoA-conjugated molecules (e.g., acetyl-CoA analogs) are critical in studying acyltransferase enzymes. The acetyl group in this compound may serve as a substrate for histone acetyltransferases or other modifying enzymes, suggesting utility in epigenetics research.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing CoA-S-trimethylene-acetyl-tryptamine, and how are they validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and UV/Vis spectrophotometry are standard techniques for purity assessment and structural confirmation. For example, UV/Vis analysis at λmax ~220 nm (common for tryptamine derivatives) can confirm chromophore integrity . Validation parameters (linearity, accuracy, precision) should adhere to ICH guidelines, with calibration curves using certified reference standards (e.g., ≥98% purity as per analytical reference materials) .

Q. How is the stability of this compound evaluated under varying storage conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by HPLC analysis to monitor decomposition products. Long-term stability is assessed at -20°C (recommended for tryptamine analogs ), with periodic sampling over ≥5 years. Data should include degradation kinetics (e.g., Arrhenius plots) to predict shelf-life .

Q. What synthetic routes are employed for this compound, and how are yields optimized?

  • Methodological Answer : Common routes include enzymatic conjugation of acetyl-tryptamine to coenzyme A (CoA) via trimethylene linkers. Yield optimization involves reaction parameter screening (pH, temperature, enzyme-to-substrate ratio) and purification via affinity chromatography. Yields are quantified using LC-MS, with mass balance calculations to account for intermediate losses .

Advanced Research Questions

Q. How are contradictions in pharmacological data for this compound resolved across studies?

  • Methodological Answer : Discrepancies (e.g., conflicting receptor-binding affinities) require meta-analysis of experimental variables:

  • Batch variability : Compare purity certificates (e.g., ≥98% vs. lower-grade materials).
  • Assay conditions : Control for pH, ionic strength, and solvent effects (e.g., DMSO concentrations affecting solubility).
  • Statistical reconciliation : Apply ANOVA or Tukey’s HSD test to assess inter-study variability .

Q. What challenges arise in determining the compound’s receptor-binding specificity, and how are they addressed?

  • Methodological Answer : Cross-reactivity with serotonin receptors (common in tryptamine derivatives ) necessitates competitive binding assays with selective antagonists (e.g., ketanserin for 5-HT2A). Radioligand displacement studies with tritiated ligands provide Ki values, while false positives are mitigated via orthogonal assays (e.g., functional cAMP assays) .

Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) are used to calculate EC50/IC50. For skewed data, log transformation or robust regression (e.g., Huber loss) improves fit. Significance testing (e.g., F-test for model comparison) and confidence intervals (95% CI) must be reported .

Data Analysis & Reporting Standards

Q. How should researchers handle outliers in spectroscopic or chromatographic data for this compound?

  • Methodological Answer : Outliers are identified via Grubbs’ test or Dixon’s Q-test. For HPLC peaks with abnormal retention times, confirm identity via spiking with reference standards or tandem MS. Transparent reporting of excluded data points is critical .

Q. What criteria define robust structure-activity relationship (SAR) models for this compound analogs?

  • Methodological Answer : SAR models require ≥3 derivatives with systematic structural variations (e.g., linker length, substituent groups). Multivariate analysis (e.g., PLS regression) correlates structural descriptors (logP, polar surface area) with activity. Cross-validation (e.g., leave-one-out) assesses predictive power .

Safety & Compliance

Q. What safety protocols are mandated for handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard communication standards (e.g., GHS) for toxicological risks. Use PPE (gloves, goggles) and fume hoods during synthesis. Waste disposal must comply with institutional guidelines for bioactive compounds .

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